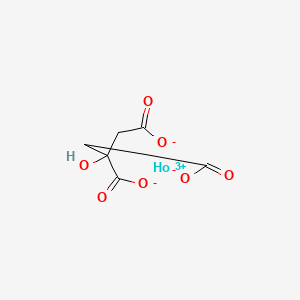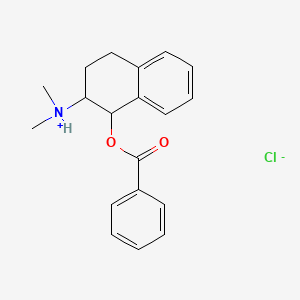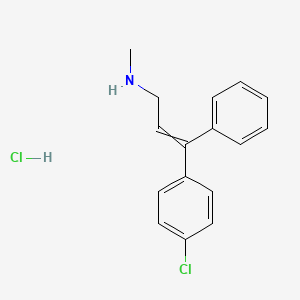
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a p-chlorophenyl group, a phenyl group, and a methylamino group attached to a propene backbone. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
The synthesis of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The compound can be synthesized through a multi-step reaction starting from benzaldehyde and p-chlorobenzaldehyde. These aldehydes undergo a condensation reaction with methylamine to form the corresponding imines.
- The imines are then reduced using a reducing agent such as sodium borohydride to yield the corresponding amines.
- The final step involves the reaction of the amines with hydrochloric acid to form the hydrochloride salt of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo substitution reactions where the p-chlorophenyl or phenyl groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Applications De Recherche Scientifique
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride has several scientific research applications:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
- It serves as a starting material for the preparation of other complex molecules.
-
Biology
- The compound is used in biochemical studies to understand its interactions with biological molecules.
- It is used in the development of new drugs and therapeutic agents.
-
Medicine
- It has potential applications in the treatment of various medical conditions.
- It is used in the development of new pharmaceuticals with improved efficacy and safety profiles.
-
Industry
- The compound is used in the production of specialty chemicals and materials.
- It is used in the development of new industrial processes and products.
Mécanisme D'action
The mechanism of action of 1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins in the body.
- It may modulate the activity of these targets, leading to various biological effects.
-
Pathways Involved
- The compound may affect signaling pathways involved in cell growth, differentiation, and apoptosis.
- It may also influence metabolic pathways and other cellular processes.
Comparaison Avec Des Composés Similaires
1-(p-Chlorophenyl)-1-phenyl-3-methylaminoprop-1-ene hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Chlorphenamine: An antihistamine used to treat allergic conditions.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
-
Uniqueness
- This compound has unique structural features that contribute to its specific biological and chemical properties.
- Its combination of p-chlorophenyl, phenyl, and methylamino groups provides distinct reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
21165-62-8 |
|---|---|
Formule moléculaire |
C16H17Cl2N |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H16ClN.ClH/c1-18-12-11-16(13-5-3-2-4-6-13)14-7-9-15(17)10-8-14;/h2-11,18H,12H2,1H3;1H |
Clé InChI |
VPOOPIJRSJBRBE-UHFFFAOYSA-N |
SMILES canonique |
CNCC=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


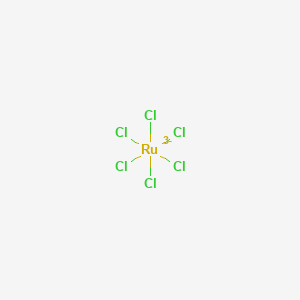



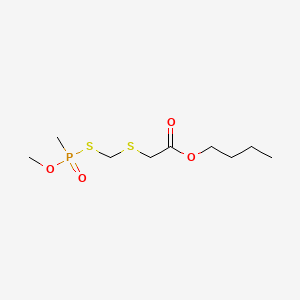
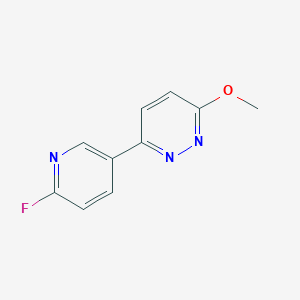
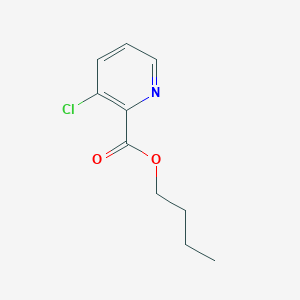

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
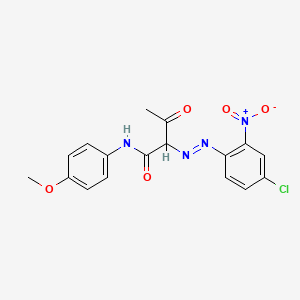
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
